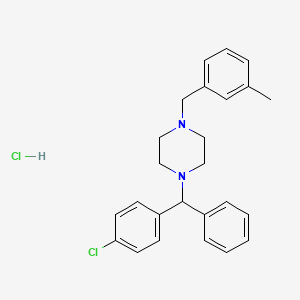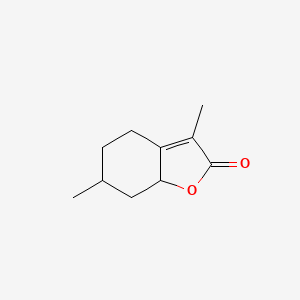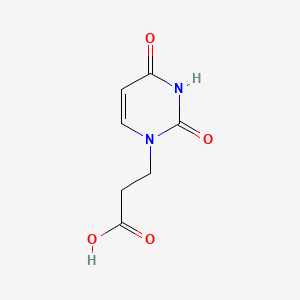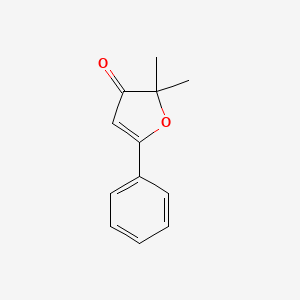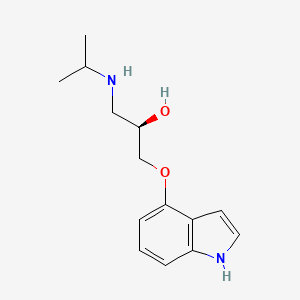
(R)-pindolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by its ability to block both beta-1 and beta-2 adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-pindolol typically involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)indole with various reagents under controlled conditions. One common method includes the use of isopropylamine and 4-hydroxyindole as starting materials. The reaction proceeds through a series of steps including alkylation, reduction, and cyclization to form the final product .
Industrial Production Methods
Industrial production of ®-(+)-pindolol involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-pindolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(+)-pindolol is used as a reference compound in the study of beta-adrenergic receptor interactions. It serves as a model compound for the development of new beta-blockers with improved efficacy and safety profiles .
Biology
In biological research, ®-(+)-pindolol is used to study the physiological and pharmacological effects of beta-adrenergic receptor blockade. It helps in understanding the role of these receptors in various biological processes .
Medicine
Medically, ®-(+)-pindolol is used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. It is also being investigated for its potential use in the treatment of anxiety disorders and depression .
Industry
In the pharmaceutical industry, ®-(+)-pindolol is used as an active pharmaceutical ingredient in various formulations. It is also used in the development of new drug delivery systems .
Mécanisme D'action
®-(+)-pindolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and myocardial contractility. By inhibiting these receptors, ®-(+)-pindolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness
®-(+)-pindolol is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can lead to fewer side effects such as bradycardia and fatigue compared to other beta-blockers .
Propriétés
Numéro CAS |
68374-35-6 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
| 68374-35-6 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


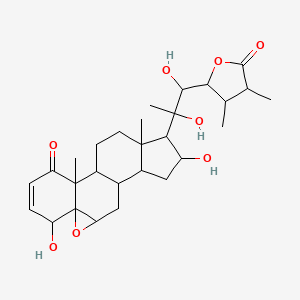
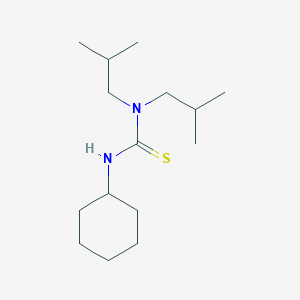
![5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1209000.png)
![6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1209002.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1209004.png)

![N-[(1R,9R,13Z)-13-ethylidene-11-methyl-5-oxo-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-1-yl]acetamide](/img/structure/B1209007.png)
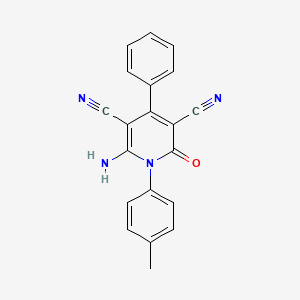
![2-hydroxy-1-[(5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1209012.png)
